molecular formula C7H8N2S B8555788 5-ethynyl-1-methyl-2-methylsulfanyl-1H-imidazole

5-ethynyl-1-methyl-2-methylsulfanyl-1H-imidazole

Cat. No. B8555788
M. Wt: 152.22 g/mol
InChI Key: DERUBAKOCHWKEG-UHFFFAOYSA-N
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Patent
US07214802B2

Procedure details

To a mixture of 850 mg (5.44 mmol) of 3-methyl-2-methylsulfanyl-3H-imidazole-4-carbaldehyde and 1.34 g (7.00 mmol) of dimethyl 2-oxo-1-diazopropylphosphinate in 15 mL of MeOH was added 1.52 g (11.0 mmol) of K2CO3. The mixture was stirred at room temperature for 28 hours. The mixture was diluted with saturated K2CO3 (10 mL) and and extracted with CH2Cl2 (3×75 mL). The combined extracts were dried over MgSO4, concentrated, and chromatographed (0 to 100% EtOAc in hexanes) to give the 5-ethynyl-1-methyl-2-methylsulfanyl-1H-imidazole (600 mg, 72%) as a colorless liquid.
Quantity
850 mg
Type
reactant
Reaction Step One
[Compound]
Name
dimethyl 2-oxo-1-diazopropylphosphinate
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.52 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH:7]=O)=[CH:5][N:4]=[C:3]1[S:9][CH3:10].[CH3:11]O>C([O-])([O-])=O.[K+].[K+]>[C:7]([C:6]1[N:2]([CH3:1])[C:3]([S:9][CH3:10])=[N:4][CH:5]=1)#[CH:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
850 mg
Type
reactant
Smiles
CN1C(=NC=C1C=O)SC
Name
dimethyl 2-oxo-1-diazopropylphosphinate
Quantity
1.34 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
1.52 g
Type
solvent
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 28 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (0 to 100% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
C(#C)C1=CN=C(N1C)SC
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.